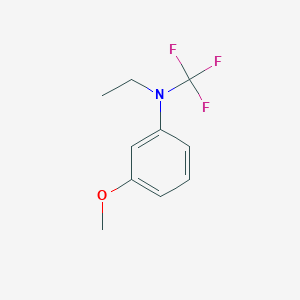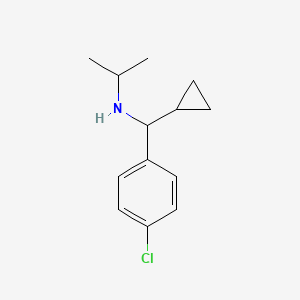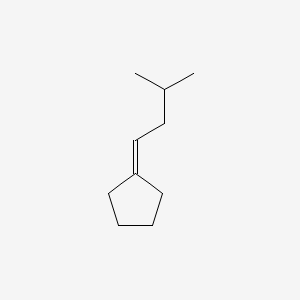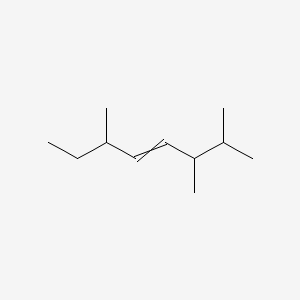
4-Octene, 2,3,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octene, 2,3,6-trimethyl- is an organic compound with the molecular formula C11H22 and a molecular weight of 154.2924 g/mol . It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. The compound is also known by its IUPAC name, (E)-2,3,6-trimethyloct-4-ene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 2,3,6-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of alkenes . For instance, the reaction between 2,3,6-trimethyl-1-butene and 1-butene under specific conditions can yield the desired product. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-Octene, 2,3,6-trimethyl- may involve large-scale alkylation processes . These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
4-Octene, 2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of , , or .
Reduction: Formation of .
Substitution: Formation of various halogenated or hydroxylated derivatives .
Applications De Recherche Scientifique
4-Octene, 2,3,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a in studies of and .
Biology: Investigated for its potential and interactions with .
Medicine: Explored for its potential use in the synthesis of .
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Octene, 2,3,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects. The pathways involved may include oxidation-reduction reactions and conjugation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4-trimethyl-2-octene
- 2,3,6-trimethyl-4-nonene
- 2,3,5-trimethyl-4-octene
Uniqueness
4-Octene, 2,3,6-trimethyl- is unique due to its specific substitution pattern on the octene backbone, which influences its chemical reactivity and biological activity . The presence of three methyl groups at positions 2, 3, and 6 distinguishes it from other similar compounds and contributes to its distinct properties .
Propriétés
Numéro CAS |
63830-65-9 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
2,3,6-trimethyloct-4-ene |
InChI |
InChI=1S/C11H22/c1-6-10(4)7-8-11(5)9(2)3/h7-11H,6H2,1-5H3 |
Clé InChI |
BPHPRVXZLWQTOR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C=CC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


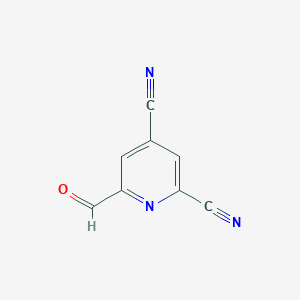



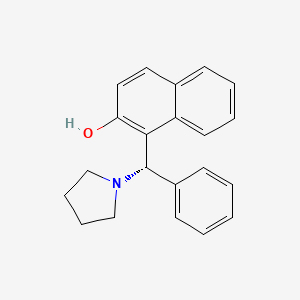
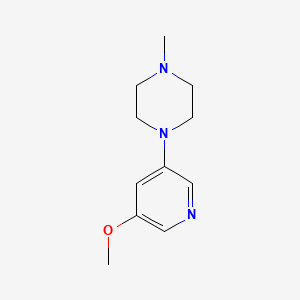
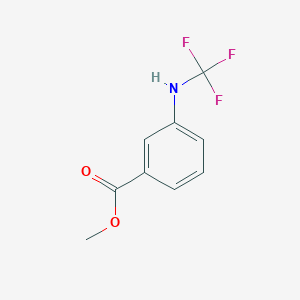

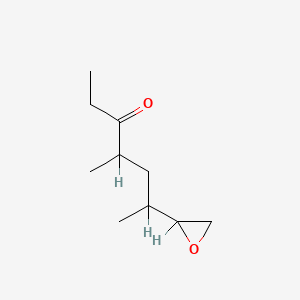
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
